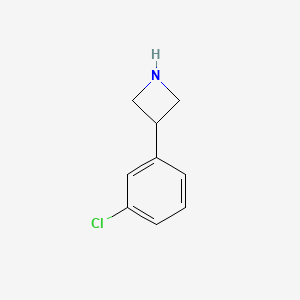

3-(3-Chlorophenyl)azetidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3-chlorophenyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN/c10-9-3-1-2-7(4-9)8-5-11-6-8/h1-4,8,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQHRLOXZZSLYRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70741751 | |

| Record name | 3-(3-Chlorophenyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70741751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203798-86-0 | |

| Record name | 3-(3-Chlorophenyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70741751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 3 Chlorophenyl Azetidine and Diverse Azetidine Scaffolds

Cyclization-Based Strategies for Azetidine (B1206935) Ring Formation

Intramolecular cyclization is a cornerstone of azetidine synthesis, typically involving the formation of a key carbon-nitrogen bond to close the four-membered ring. These strategies often start with acyclic precursors containing the requisite atoms and functional groups positioned for ring formation.

Reductive Cyclization of Halogenated Amines and Imines

The formation of azetidines via the reductive cyclization of β-haloalkylimines is a well-established method. magtech.com.cn This process generally involves the initial formation of an imine from a primary amine and an α-haloketone or aldehyde. The subsequent reduction of the imine moiety, often with a hydride reducing agent, is followed by an intramolecular nucleophilic substitution where the nitrogen atom displaces the halide to form the azetidine ring.

Another approach involves the direct cyclization of γ-halogenated amines. The classic Hofmann-Löffler reaction, for instance, utilizes the cyclization of N-halogenated amines under radical conditions to form nitrogen heterocycles. acs.orgsemanticscholar.org While traditionally used for five- and six-membered rings, variations of this principle can be adapted for azetidine synthesis.

Table 1: Examples of Reductive Cyclization for Azetidine Synthesis

| Precursor Type | Reagents/Conditions | Product | Yield (%) | Ref |

|---|---|---|---|---|

| β-Haloalkylimine | 1. NaBH₄, MeOH; 2. Base | Substituted Azetidine | Varies | magtech.com.cn |

Intramolecular Amination and C-H Activation Approaches

Modern synthetic chemistry has seen the rise of transition-metal-catalyzed C-H activation as a powerful tool for forming C-N bonds. Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds provides an efficient route to azetidines. acs.orgnih.govorganic-chemistry.org This method typically employs a directing group, such as picolinamide (B142947) (PA), attached to the amine substrate. organic-chemistry.org The directing group coordinates to the palladium catalyst, bringing it into proximity with a specific C-H bond (at the γ-position for azetidine formation), facilitating its activation and subsequent C-N bond formation. acs.orgnih.gov This strategy is notable for its use of readily available starting materials and its ability to functionalize otherwise inert C-H bonds. organic-chemistry.orgrsc.org

Research has demonstrated that these methods feature relatively low catalyst loading, utilize inexpensive reagents, and are conducted under convenient operating conditions with predictable selectivity. acs.orgnih.gov

Table 2: Palladium-Catalyzed Intramolecular C-H Amination for Azetidine Synthesis

| Substrate | Catalyst System | Product | Yield (%) | Ref |

|---|---|---|---|---|

| Picolinamide-protected γ-C(sp³)-H amine | Pd(OAc)₂, Oxidant | Azetidine | Good to Excellent | acs.orgnih.gov |

| Betulin-derived picolinamide | Pd(OAc)₂, Aryl-Iodide | C-H Arylated/Azetidinated Triterpenoid | Varies | nih.gov |

Cyclization of Homoallylic Amines (e.g., Iodocyclization)

The cyclization of homoallylic amines is a versatile method for preparing functionalized azetidines. Iodocyclization, in particular, offers a stereoselective route to 2-(iodomethyl)azetidine derivatives. researchgate.netrsc.orgrsc.org The reaction proceeds at room temperature by treating a homoallylamine with iodine, leading to the formation of an iodonium (B1229267) ion intermediate. researchgate.netresearchgate.net The intramolecular attack of the amine nitrogen then forms the azetidine ring in high yield. researchgate.netrsc.org

A notable aspect of this method is the temperature-dependent outcome. While room temperature reactions selectively produce azetidines, increasing the temperature to around 50°C can cause a thermal isomerization of the initially formed azetidine into the thermodynamically more stable 3-iodopyrrolidine. researchgate.netrsc.org The resulting 2-(iodomethyl)azetidines are stable and can be further functionalized by displacing the iodide with various nucleophiles. rsc.org

Table 3: Iodocyclization of Homoallylic Amines for Azetidine Synthesis

| Homoallylic Amine Substrate | Conditions | Product | Yield (%) | Ref |

|---|---|---|---|---|

| N-Benzyl-1-phenylbut-3-en-1-amine | I₂, NaHCO₃, MeCN, 20 °C | (cis)-1-Benzyl-2-(iodomethyl)-4-phenylazetidine | High | researchgate.netresearchgate.net |

Synthesis from Sulfates and other Precursors

Azetidines can be efficiently synthesized from 1,3-diols via their corresponding cyclic sulfates. researchgate.net In this two-step process, a 1,3-propanediol (B51772) is first treated with thionyl chloride and then oxidized (e.g., with RuO₄) to form a stable 1,3-propanediol cyclic sulfate (B86663). This cyclic sulfate then undergoes a ring-opening reaction upon treatment with a primary amine. The resulting intermediate, a 3-(ammonio)propyl sulfate, subsequently cyclizes under basic conditions to afford the desired azetidine in good to excellent yields. researchgate.net This method is advantageous due to the high purity of the products and can be accelerated using microwave-assisted heating in water. researchgate.net

Another precursor-based approach involves the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines. frontiersin.orgnih.gov This reaction proceeds with high regioselectivity, where the amine attacks the C3 position of the epoxide to form the azetidine ring, even in the presence of acid-sensitive functional groups. frontiersin.orgnih.gov

Cycloaddition-Based Strategies for Azetidine Ring Formation

Cycloaddition reactions provide a powerful and direct means of constructing the azetidine ring by forming two new bonds in a single conceptual step. These methods are particularly useful for creating highly substituted and stereochemically complex azetidine scaffolds.

[2+2] Cycloaddition Reactions (e.g., aza-Paterno-Büchi reaction)

The aza-Paterno-Büchi reaction is the photochemical [2+2] cycloaddition between an imine and an alkene to form an azetidine. nih.govresearchgate.netrsc.org This reaction is one of the most direct methods for synthesizing the azetidine core. rsc.org The process is typically initiated by UV light irradiation, which excites the imine component to a singlet or triplet state, followed by cycloaddition with the alkene. nih.govrsc.org

Historically, the application of this reaction has been challenged by competing E/Z isomerization of the imine upon excitation. nih.gov Consequently, many successful examples have utilized cyclic imines or imine equivalents like oximes to prevent this undesired relaxation pathway. nih.govspringernature.com Recent advancements, however, have enabled the use of visible light triplet energy transfer, providing milder reaction conditions and expanding the substrate scope to include acyclic imines and oximes. springernature.comchemrxiv.orgnih.gov The reaction can be performed in both an intermolecular and intramolecular fashion. nih.govrsc.org

Table 4: Examples of Aza-Paterno-Büchi Reactions for Azetidine Synthesis

| Imine Component | Alkene Component | Conditions | Product Type | Ref |

|---|---|---|---|---|

| Cyclic Oxime | Styrene | Visible light, Ir photocatalyst | Bicyclic Azetidine | springernature.comchemrxiv.org |

| N-(Arylsulfonyl)imine | Styrene | 365 nm UV light | N-Sulfonyl Azetidine | nih.gov |

| Acyclic Oxime | Alkene | Visible light, triplet sensitizer | Monocyclic Azetidine | nih.gov |

Staudinger Reaction for Azetidinone Precursors

The Staudinger ketene-imine cycloaddition, discovered in 1907, remains a cornerstone for the synthesis of 2-azetidinones, commonly known as β-lactams. rsc.org These β-lactams are crucial precursors that can be subsequently reduced to the corresponding azetidines. The reaction is formally a [2+2] cycloaddition between an imine and a ketene (B1206846). organic-chemistry.org

The mechanism is widely accepted to be a two-step process rather than a concerted cycloaddition. organic-chemistry.org The first step involves a nucleophilic attack from the imine nitrogen onto the central sp-hybridized carbon of the ketene. organic-chemistry.orgwikipedia.org This attack forms a zwitterionic intermediate. organic-chemistry.org The second step is a conrotatory ring closure of this intermediate to form the four-membered β-lactam ring. organic-chemistry.org The stereochemical outcome of the reaction, yielding either cis or trans β-lactams, is influenced by the electronic properties of the substituents on both the ketene and the imine, which affect the rate of ring closure versus the isomerization of the intermediate. mdpi.com

Ketenes are often unstable and are typically generated in situ. nih.gov A common method is the dehydrohalogenation of an acyl chloride using a tertiary amine base, such as triethylamine (B128534) (Et₃N). rsc.orgnih.gov For the synthesis of a precursor to 3-(3-Chlorophenyl)azetidine, a plausible route involves the reaction of an imine derived from 3-chlorobenzaldehyde (B42229) with a ketene generated from chloroacetyl chloride. This would produce a 3-chloro-4-(3-chlorophenyl)azetidin-2-one, which possesses the necessary substitution pattern for subsequent conversion to the target azetidine.

Table 1: Examples of Staudinger Reaction for Azetidinone Synthesis This table presents illustrative data based on typical Staudinger reaction outcomes.

| Imine Partner (from Aldehyde) | Ketene Partner (from Acyl Chloride) | Base/Solvent | Product | Yield (%) |

|---|---|---|---|---|

| Benzaldehyde | Chloroacetyl chloride | Et₃N / Benzene | 3-Chloro-1,4-diphenylazetidin-2-one | ~70-80 |

| 4-Methoxybenzaldehyde | Phthalimidoacetyl chloride | Et₃N / CH₂Cl₂ | 3-Phthalimido-4-(4-methoxyphenyl)-azetidin-2-one | ~85-95 |

| 3-Chlorobenzaldehyde | Chloroacetyl chloride | Et₃N / Dioxane | 3-Chloro-4-(3-chlorophenyl)azetidin-2-one | ~70-85 |

Formal [2+2] Cycloadditions in Azetidine Synthesis

While the Staudinger reaction produces azetidinone precursors, other formal [2+2] cycloaddition methods can lead directly to the azetidine core. The aza Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, is one of the most direct methods for synthesizing functionalized azetidines. organic-chemistry.org Historically, this reaction has faced limitations, often requiring UV light and the use of cyclic imines to prevent undesired E/Z isomerization of the excited imine. organic-chemistry.org

Recent advancements have overcome some of these challenges by employing visible-light photocatalysis. organic-chemistry.orgorganic-chemistry.org These methods utilize a photocatalyst, such as an iridium complex, that absorbs visible light and transfers energy to one of the reactants, promoting the cycloaddition under milder conditions. organic-chemistry.orgorganic-chemistry.org For example, Schindler and coworkers developed a visible-light-mediated intermolecular aza Paternò–Büchi reaction using 2-isoxazoline-3-carboxylates as oxime precursors, which react with a broad range of alkenes. rsc.orgorganic-chemistry.orgacs.org This approach allows for the synthesis of highly functionalized azetidines that can be readily deprotected. rsc.orgorganic-chemistry.org

In addition to photochemical methods, organocatalyzed formal [2+2] cycloadditions have also been developed. An enantioselective aza-Morita-Baylis-Hillman (MBH) type reaction between ketimines and allenoates, promoted by chiral organocatalysts, yields highly functionalized azetidines containing a chiral tetrasubstituted carbon center. researchgate.net These diverse [2+2] cycloaddition strategies provide powerful tools for constructing the azetidine ring with various substitution patterns. nih.gov

Strain-Release Strategies

Homologation of Azabicyclo[1.1.0]butanes

An innovative approach to azetidine synthesis harnesses the high ring strain of 1-azabicyclo[1.1.0]butanes (ABBs). These compounds serve as versatile synthons for producing functionalized azetidines through reactions that are driven by the release of this inherent strain. organic-chemistry.orgwikipedia.org The transformations typically involve the cleavage of the central, highly strained C-N bond, allowing for the introduction of substituents at the 1- and 3-positions of the resulting azetidine ring. organic-chemistry.org

A modular method developed by Aggarwal and coworkers involves the generation of a previously unreported nucleophilic species, azabicyclo[1.1.0]butyl lithium. mdpi.com This intermediate is formed by the lithiation of ABB and can be trapped with various electrophiles. rsc.orgmdpi.com In one powerful application, the azabicyclo[1.1.0]butyl lithium reacts with boronic esters to form a strained boronate complex. mdpi.comorganic-chemistry.org Upon N-protonation of this complex, a stereospecific 1,2-metalate rearrangement occurs, cleaving the central C-N bond to relieve ring strain and yielding an N-H azetidinyl boronic ester. mdpi.comorganic-chemistry.org This homologation process is highly versatile, accommodating a wide range of primary, secondary, tertiary, aryl, and alkenyl boronic esters. mdpi.com The resulting azetidinyl boronic esters are valuable intermediates that can undergo further functionalization at both the azetidine nitrogen and the boronic ester moiety. mdpi.comorganic-chemistry.org

Functional Group Transformation Approaches

Reduction of Azetidinones to Azetidines

A common and reliable strategy for synthesizing azetidines involves the chemical reduction of azetidin-2-one (B1220530) (β-lactam) precursors, which are readily accessible via methods like the Staudinger reaction. organic-chemistry.org This functional group transformation converts the cyclic amide (lactam) into a cyclic amine (azetidine) by reducing the carbonyl group to a methylene (B1212753) (CH₂) group.

Powerful hydride-donating reagents are required for this transformation, as the amide carbonyl is less reactive than that of ketones or aldehydes. frontiersin.org Lithium aluminum hydride (LiAlH₄) is the most frequently employed reducing agent for this purpose. mdpi.com It is a potent nucleophilic hydride source capable of reducing a wide range of carbonyl compounds, including amides and lactams, which are resistant to milder agents like sodium borohydride (B1222165) (NaBH₄). frontiersin.orgnih.gov The reaction typically proceeds by the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by a series of steps that ultimately replace the carbonyl oxygen with two hydrogen atoms. acs.org

Borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF) or dimethyl sulfide (B99878) (BH₃·SMe₂), is another reagent capable of reducing lactams to the corresponding cyclic amines. organic-chemistry.orgwikipedia.org The choice of reducing agent and reaction conditions is critical to avoid potential side reactions, such as ring cleavage, which has been observed in some cases with diborane, leading to 1,3-amino-alcohols instead of the desired azetidine. organic-chemistry.org

Table 2: Common Reducing Agents for Azetidinone Reduction

| Reducing Agent | Abbreviation | Typical Solvent | Relative Reactivity | Notes |

|---|---|---|---|---|

| Lithium Aluminum Hydride | LiAlH₄ | Diethyl ether, THF | Very Strong | Most common reagent for lactam reduction; requires careful workup. mdpi.com |

| Borane Tetrahydrofuran Complex | BH₃·THF | THF | Strong | Effective for reducing amides and lactams. organic-chemistry.org |

| Borane Dimethyl Sulfide Complex | BH₃·SMe₂ | THF, Toluene | Strong | Alternative borane source with different handling properties. organic-chemistry.org |

| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Weak | Generally not strong enough to reduce lactams. frontiersin.org |

Hiyama Cross-Coupling for Aryl-Substituted Azetidines

The Hiyama cross-coupling is a powerful palladium-catalyzed reaction for forming carbon-carbon bonds by coupling an organosilane with an organic halide or pseudohalide. organic-chemistry.orgwikipedia.org This methodology provides a direct route for the functionalization of a pre-formed heterocyclic ring and has been successfully applied to the synthesis of 3-arylazetidines. mdpi.comnih.gov This approach is particularly relevant for synthesizing the target compound, this compound, by creating the C(sp³)–C(sp²) bond at the C3 position of the azetidine ring.

The reaction was first reported for azetidines by Zou and coworkers, who described the coupling of various arylsilanes with a protected 3-iodoazetidine (B8093280). nih.govorganic-chemistry.org The catalytic cycle for the Hiyama coupling generally involves three key steps: (1) oxidative addition of the organic halide to the palladium(0) catalyst, (2) transmetalation of the organic group from the activated organosilane to the palladium(II) center, and (3) reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst. wikipedia.orgmdpi.com

A crucial feature of the Hiyama coupling is the requirement for an activator to cleave the C-Si bond and facilitate transmetalation. mdpi.com This is typically achieved using a fluoride (B91410) source, such as tetra-n-butylammonium fluoride (TBAF), or a base, which generates a hypervalent, more reactive pentacoordinate silicon species. rsc.orgorganic-chemistry.org The optimized conditions for the synthesis of 3-arylazetidines were found to be Pd(OAc)₂ as the catalyst, 1,1'-bis(diphenylphosphino)ferrocene (Dppf) as the ligand, TBAF as the activator, and dioxane as the solvent. organic-chemistry.org This protocol demonstrates broad substrate compatibility, tolerating both electron-donating and electron-withdrawing groups on the arylsilane partner, and provides a practical route to a diverse range of 3-arylazetidines in moderate to excellent yields. nih.govorganic-chemistry.org

Table 3: Hiyama Cross-Coupling of 1-Boc-3-iodoazetidine with Arylsilanes Data adapted from J. Org. Chem. 2019, 84, 12358-12365.

| Arylsilane Partner | Product (3-Aryl-1-Boc-azetidine) | Yield (%) |

|---|---|---|

| Triethoxy(phenyl)silane | 3-Phenyl-1-Boc-azetidine | 80 |

| Triethoxy(4-methylphenyl)silane | 3-(4-Methylphenyl)-1-Boc-azetidine | 88 |

| Triethoxy(4-methoxyphenyl)silane | 3-(4-Methoxyphenyl)-1-Boc-azetidine | 85 |

| Triethoxy(4-chlorophenyl)silane | 3-(4-Chlorophenyl)-1-Boc-azetidine | 75 |

| Triethoxy(3-chlorophenyl)silane | 3-(3-Chlorophenyl)-1-Boc-azetidine | 68 |

| Triethoxy(thiophen-3-yl)silane | 3-(Thiophen-3-yl)-1-Boc-azetidine | 62 |

Electrocatalytic Intramolecular Hydroamination

A novel and efficient approach to azetidine synthesis involves an electrocatalytic method for the intramolecular hydroamination of allylic sulfonamides. organic-chemistry.orgacs.orgnih.gov This strategy merges cobalt catalysis with electrochemical oxidation to facilitate the formation of the strained four-membered ring, a transformation that is often challenging using traditional methods due to unfavorable kinetics. organic-chemistry.org

The core of this methodology is the regioselective generation of a key carbocationic intermediate through the synergistic action of a cobalt catalyst and an electric current. organic-chemistry.orgnih.gov This intermediate readily undergoes intramolecular C-N bond formation to yield the desired azetidine structure. organic-chemistry.org This electrocatalytic process circumvents the problems often encountered with chemical oxidants. organic-chemistry.org

Mechanistic studies, including cyclic voltammetry and kinetic analysis, suggest that the rate-determining step of this process is either the final nucleophilic cyclization or the second electrochemical oxidation step required to form the carbocationic intermediate. organic-chemistry.orgacs.orgnih.gov The protocol has demonstrated its effectiveness across a range of substrates, including those bearing biologically relevant functionalities. organic-chemistry.org

Table 1: Key Features of Electrocatalytic Intramolecular Hydroamination

| Feature | Description | Source(s) |

|---|---|---|

| Methodology | Merger of cobalt catalysis and electrochemical oxidation. | organic-chemistry.orgacs.org |

| Key Step | Regioselective generation of a carbocationic intermediate. | organic-chemistry.orgnih.gov |

| Application | Synthesis of azetidines from allylic sulfonamides. | organic-chemistry.org |

| Advantages | Avoids issues with chemical oxidants; effective for complex substrates. | organic-chemistry.org |

Photochemical Modifications of Azetidine-2-carboxylic Acids

Photochemical reactions offer powerful and often unique pathways for the synthesis and functionalization of azetidine rings. One of the most prominent photochemical methods for constructing the azetidine core is the aza Paternò-Büchi reaction, which is an intermolecular [2+2] photocycloaddition between an imine and an alkene. researchgate.netrsc.org Recent advancements have enabled this reaction using visible light, enhancing its practicality and substrate scope. rsc.orgnih.gov

Specifically concerning azetidine-2-carboxylic acids and their derivatives, photochemical strategies can be employed for direct functionalization. These methods allow for the introduction of alkyl substituents onto the azetidine ring, providing access to 2-substituted variants that are otherwise difficult to synthesize. enamine.net Such photochemical functionalizations can be performed in both batch and flow setups, allowing for scalable production from milligrams to multi-gram quantities, which is highly valuable for drug discovery programs. enamine.net

The enantioselective synthesis of (2R)- and (2S)-azetidine-2-carboxylic acids has been achieved through the photochemical cyclization of enantiomerically pure amino ketones. researchgate.net This process proceeds via intramolecular hydrogen abstraction and can yield highly functionalized azetidinols with excellent stereoselectivity, which are then converted to the target carboxylic acids. researchgate.net

Diastereoselective and Enantioselective Synthesis of Azetidine Derivatives

The control of stereochemistry is paramount in the synthesis of bioactive molecules. Several advanced methods have been developed for the diastereoselective and enantioselective synthesis of azetidine derivatives.

An electrocyclization route starting from N-alkenylnitrones provides access to azetidine nitrones. nih.gov These intermediates can then undergo various transformations, including reduction, cycloaddition, and nucleophilic addition reactions, to form highly substituted azetidines with excellent diastereoselectivity. nih.gov Another approach involves the iodine-mediated 4-exo trig cyclization of homoallyl amines, which delivers cis-2,4-disubstituted iodo-azetidines. researchgate.net The resulting products can be further functionalized through nucleophilic displacement of the iodine atom. researchgate.net

For enantioselective synthesis, a copper-catalyzed asymmetric boryl allylation of azetines has been developed. acs.org This method installs both a boryl and an allyl group across the C=C bond of the azetine, creating two new stereogenic centers with high levels of enantio- and diastereocontrol. The versatility of the installed boryl and allyl functionalities allows for subsequent transformations into a wide array of chiral 2,3-disubstituted azetidines. acs.orgresearchgate.net Furthermore, chiral squaramide hydrogen-bond donor catalysts have been shown to promote the highly enantioselective ring-opening of 3-substituted azetidines by acyl halides, yielding enantioenriched products. acs.org

Table 2: Examples of Stereoselective Azetidine Synthesis

| Method | Key Transformation | Stereocontrol | Source(s) |

|---|---|---|---|

| Electrocyclization | N-alkenylnitrones to azetidine nitrones | High diastereoselectivity | nih.gov |

| Copper Catalysis | Boryl allylation of azetines | High enantioselectivity | acs.orgresearchgate.net |

| Organocatalysis | Ring-opening of azetidines with a chiral squaramide | High enantioselectivity | acs.org |

| Metal-Catalyzed Reduction | Asymmetric reduction of unsaturated carboxylic acid precursors | Excellent enantiopurity | acs.org |

Modular and Diversity-Oriented Synthetic Approaches

Modular and diversity-oriented synthesis (DOS) strategies are essential for generating libraries of structurally diverse compounds for high-throughput screening and drug discovery. nih.govnih.gov These approaches focus on creating skeletal diversity from a common starting material.

One powerful modular strategy is electrophilic azetidinylation, which utilizes azetidinyl trichloroacetimidates as reagents to directly attach the azetidine ring to a wide variety of nucleophiles. rsc.orgchemrxiv.org This "any-stage" installation allows for the rapid generation of a diverse library of functionalized 3-aryl and 3-alkyl azetidines. rsc.org Similarly, a protocol based on azetidinylation reagents enables the modular synthesis of 3,3-disubstituted azetidines under mild conditions with a broad substrate scope. acs.org

Diversity-oriented synthesis has been successfully applied to densely functionalized azetidine ring systems to produce a wide variety of fused, bridged, and spirocyclic scaffolds. nih.govacs.org Starting from a common trisubstituted azetidine core, key functional group pairing reactions can be employed to generate structurally unique molecular frameworks suitable for targeting the central nervous system. nih.govacs.org Another innovative approach leverages the high ring strain of azabicyclo[1.1.0]butane. organic-chemistry.org This strained molecule can be functionalized in a modular fashion to construct a variety of substituted azetidines through a strain-release-driven process involving trapping of an organolithium intermediate with a boronic ester followed by a 1,2-migration. organic-chemistry.org

Chemical Reactivity and Transformations of 3 3 Chlorophenyl Azetidine Derivatives

Intrinsic Ring Strain and its Influence on Reactivity

Azetidines, including 3-(3-chlorophenyl)azetidine, possess a significant amount of ring strain, estimated to be around 25.4 kcal/mol. rsc.orgrsc.org This inherent strain is a primary driver of their chemical reactivity, making them more susceptible to ring-opening reactions compared to their five- and six-membered counterparts like pyrrolidines and piperidines. rsc.orgrsc.orgresearchgate.net The four-membered ring structure forces bond angles to deviate significantly from the ideal tetrahedral angle, leading to angle and torsional strain. This stored potential energy can be released in reactions that lead to the opening of the azetidine (B1206935) ring. beilstein-journals.org

The presence of a 3-chlorophenyl group can further influence the reactivity of the azetidine ring. While the substituent at the 3-position does not directly participate in many ring-opening reactions, its electronic properties can affect the stability of intermediates and transition states, thereby modulating the reaction rates and pathways. The reactivity of azetidines is often triggered under appropriate reaction conditions, highlighting a balance between their considerable ring strain and greater stability compared to the more reactive aziridines. rsc.orgrsc.org This balance allows for controlled chemical transformations. rsc.orgrsc.org

Ring-Opening Reactions and Subsequent Chemical Transformations

The inherent ring strain of the azetidine core makes this compound susceptible to various ring-opening reactions. nih.gov These transformations are often facilitated by the use of Lewis acids or by converting the azetidine into a more reactive quaternary ammonium (B1175870) salt. magtech.com.cn Nucleophilic attack is a common method for initiating ring-opening. magtech.com.cn The regioselectivity of these reactions is heavily influenced by the electronic effects of the substituents on the azetidine ring. magtech.com.cn

In the case of 3-aryl substituted azetidines, such as this compound, nucleophiles can attack either the C2 or C4 position, leading to cleavage of a C-N bond. The presence of the aryl group can stabilize intermediates formed during the reaction, influencing the preferred site of attack. magtech.com.cn For instance, azetidines with unsaturated substituents at the 2-position often undergo cleavage of the C2-N bond due to the stabilization of the transition state through conjugation. magtech.com.cn

Following the initial ring-opening event, the resulting intermediates can undergo a variety of subsequent chemical transformations, allowing for the synthesis of diverse and complex acyclic amine derivatives. These transformations can include further reactions with electrophiles or intramolecular cyclizations to form larger ring systems. The ability to control the regioselectivity of the initial ring-opening is crucial for directing the outcome of these subsequent reactions. magtech.com.cn The strategic use of ring-opening reactions provides a powerful tool for leveraging the strain energy of the azetidine ring to access a wide range of functionalized molecules. beilstein-journals.org

Functionalization of Azetidine Nitrogen and Carbon Atoms

The azetidine ring of this compound offers multiple sites for functionalization, including the nitrogen atom and the adjacent carbon atoms. These modifications are crucial for synthesizing a diverse range of derivatives with tailored properties.

The nitrogen atom of the azetidine ring is a nucleophilic center that can readily undergo alkylation and arylation reactions. These transformations are fundamental for introducing a wide array of substituents onto the azetidine core. Standard N-alkylation methods, such as reaction with alkyl halides or reductive amination with aldehydes and ketones, can be employed to introduce various alkyl groups. N-arylation can be achieved through methods like copper-catalyzed coupling reactions, which allow for the introduction of substituted aryl and heteroaryl groups. organic-chemistry.org These N-functionalization strategies are essential for building molecular complexity and are often the first step in the synthesis of more elaborate this compound derivatives.

Functionalization of the carbon atoms adjacent to the nitrogen (the α-carbons) can be achieved through deprotonation to form an α-lithio species, followed by trapping with an electrophile. nih.govacs.org This powerful technique allows for the introduction of a wide range of substituents at the C2 and C4 positions of the azetidine ring. The success of this strategy often relies on the use of a suitable N-protecting group, such as N-Boc or N-thiopivaloyl, which can direct the lithiation and stabilize the resulting organolithium intermediate. nih.govacs.org A variety of electrophiles, including alkyl halides, aldehydes, ketones, and silyl (B83357) chlorides, can be used to trap the lithiated azetidine, providing access to a diverse array of α-substituted derivatives. nih.govacs.orgacs.org The stereochemical outcome of these reactions can often be controlled by using chiral ligands or by taking advantage of substrate-controlled diastereoselectivity. acs.org

| N-Protecting Group | Lithiation Conditions | Electrophile | Product | Reference |

| N-Boc | s-BuLi | Carbonyls, Heteroatom Electrophiles | 2-Substituted N-Boc-azetidines | nih.govacs.org |

| N-Thiopivaloyl | s-BuLi/chiral ligand | Alkyl Halides, Aldehydes | Enantioenriched 2-Substituted Azetidines | nih.gov |

| N-Botc | s-BuLi/chiral ligand | Benzaldehyde, Acetone | Enantioenriched 2-Substituted Azetidines | acs.org |

This table represents general strategies for α-lithiation and electrophile trapping of azetidines, which are applicable to derivatives of this compound.

Azetidine derivatives can be functionalized through the use of activated intermediates, such as azetidine sulfonyl fluorides (ASFs). acs.orgnih.govnih.gov These reagents serve as precursors to carbocations under mild thermal conditions in a process known as defluorosulfonylation (deFS). acs.orgnih.govnih.gov The generated carbocationic intermediate can then be trapped by a wide range of nucleophiles, including amines, alcohols, and carbon nucleophiles, to introduce a variety of substituents at the 3-position of the azetidine ring. acs.orgnih.govnih.gov This method provides a versatile platform for the synthesis of 3,3-disubstituted azetidines. Alternatively, under anionic conditions, ASFs can participate in Sulfur-Fluoride Exchange (SuFEx) reactions to yield S(VI) derivatives like sulfonamides and sulfonate esters. acs.orgnih.gov

| Reaction Type | Conditions | Nucleophiles | Product Type | Reference |

| Defluorosulfonylation (deFS) | Mild thermal (e.g., 60 °C) | Neutral amines, etc. | 3-Substituted azetidines | acs.orgnih.govnih.gov |

| Sulfur-Fluoride Exchange (SuFEx) | Anionic | Anionic nucleophiles | Azetidine-sulfur(VI) derivatives | acs.orgnih.gov |

This table illustrates the reactivity of azetidine sulfonyl fluorides, a strategy applicable to creating derivatives from a 3-(3-chlorophenyl)azetidin-3-ol (B13072854) precursor.

Regioselective Transformations of Substituted Azetidines

The regioselectivity of reactions involving substituted azetidines, such as this compound, is a critical aspect of their synthetic utility. In ring-opening reactions, the site of nucleophilic attack is governed by a combination of steric and electronic factors. magtech.com.cn For unsymmetrically substituted azetidines, the electronic nature of the substituents often dictates the regiochemical outcome. magtech.com.cn Unsaturated groups, for example, can stabilize developing charges in the transition state, thereby directing the nucleophile to the adjacent carbon atom. magtech.com.cn

In the context of functionalizing the azetidine ring itself, regioselectivity is also paramount. For instance, in the α-lithiation of an N-protected 3-substituted azetidine, deprotonation can potentially occur at either the C2 or C4 position. The directing effect of the N-protecting group and the influence of the 3-substituent play a crucial role in determining which proton is abstracted. Similarly, in reactions involving azetidinium ions, the less sterically hindered carbon adjacent to the nitrogen is often the preferred site of nucleophilic attack. Careful consideration and control of these regioselective factors are essential for the successful synthesis of specific, highly functionalized this compound derivatives. magtech.com.cn

Structure Activity Relationship Sar Exploration and Ligand Design Principles in Azetidine Research

Conformational Analysis of the Azetidine (B1206935) Core and Substituted Derivatives

The azetidine ring, a four-membered nitrogen-containing heterocycle, possesses a significant ring-strain energy of approximately 25.4 kcal/mol. rsc.orgresearchgate.net This inherent strain, intermediate between that of the highly reactive aziridines and the more stable pyrrolidines, endows the azetidine scaffold with a unique combination of stability and controlled reactivity. rsc.orgresearchgate.netrsc.org Unlike the planar cyclobutane, the azetidine ring is non-planar and adopts a puckered conformation to alleviate some of its torsional strain. figshare.com This puckering is a dynamic process, and the ring can invert between two equivalent puckered conformations.

| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) | Reference |

|---|---|---|---|

| Aziridine | 3 | 27.7 | rsc.org |

| Azetidine | 4 | 25.4 | rsc.org |

| Pyrrolidine (B122466) | 5 | 5.4 | rsc.org |

| Piperidine (B6355638) | 6 | 0 | researchgate.net |

Impact of 3-(3-Chlorophenyl) Substitution on Molecular Geometry and Reactivity

The introduction of a 3-(3-chlorophenyl) substituent onto the azetidine ring has profound effects on the molecule's geometry and chemical reactivity. The aryl group at the C3 position significantly influences the conformational equilibrium of the azetidine ring. The steric bulk of the phenyl group and the electronic nature of the chlorine substituent dictate the preferred puckering of the four-membered ring, thereby defining the spatial orientation of the aryl group relative to the rest of the molecule. This defined three-dimensional structure is critical for its interaction with biological targets.

The reactivity of the azetidine core is also modulated by the 3-(3-chlorophenyl) group. The azetidine nitrogen atom possesses ortho-directing capabilities in reactions such as lithiation. nih.gov This directing ability can be harnessed for the regioselective functionalization of the attached aryl ring. nih.gov In the case of 2-arylazetidines with inductively electron-withdrawing substituents like chlorine, a site-selective functionalization of the aromatic ring can be achieved. nih.gov The coordinating ability of the azetidine nitrogen, combined with the conformational preferences of the substituted ring, is responsible for the observed regioselectivity. nih.gov Furthermore, the electronic properties of the 3-chlorophenyl group can influence the nucleophilicity of the azetidine nitrogen and the susceptibility of the ring to opening reactions, which are driven by the release of its inherent strain. rsc.org A series of 3-aryl-3-arylmethoxy-azetidines, including dichlorinated derivatives, have been synthesized and shown to possess high affinity for monoamine transporters, indicating that substitution on the aryl rings can be used to fine-tune biological activity. nih.gov

Azetidine Ring as a Privileged Scaffold in Ligand Design and Chemical Biology

The azetidine ring is increasingly recognized as a "privileged scaffold" in medicinal chemistry and chemical biology. researchgate.netnih.gov This designation stems from its frequent appearance in biologically active compounds and its ability to serve as a versatile framework for the construction of diverse molecular architectures targeting various biological systems. nih.govchemrxiv.org The unique properties of the azetidine ring—its strained four-membered structure, inherent three-dimensionality, and the presence of a basic nitrogen atom—contribute to its utility in drug design. rsc.orgnih.gov

The rigid, puckered nature of the azetidine ring allows it to present substituents in well-defined spatial vectors, which can lead to improved binding affinity and selectivity for protein targets. nih.gov Its small size and low molecular weight make it an attractive building block for constructing lead-like molecules with favorable physicochemical properties, such as improved solubility and metabolic stability. researchgate.netnih.gov The introduction of an azetidine moiety can increase the fraction of sp3-hybridized carbons (Fsp3) in a molecule, a parameter often correlated with successful clinical development. nih.gov Numerous approved drugs and clinical candidates incorporate the azetidine motif, demonstrating its broad applicability across a wide range of therapeutic areas, including cancer, infectious diseases, and central nervous system disorders. rsc.orgnih.govchemrxiv.org

| Attribute | Description | Significance in Drug Design | Reference |

|---|---|---|---|

| Ring Strain | Possesses significant ring strain (~25.4 kcal/mol), leading to unique reactivity. | Enables strain-release-driven reactions for further functionalization. | rsc.orgrsc.org |

| Three-Dimensionality | Adopts a non-planar, puckered conformation. | Provides defined vectors for substituents, improving target binding and allowing exploration of 3D chemical space. | nih.govresearchgate.net |

| Molecular Rigidity | The strained ring is conformationally more constrained than larger rings. | Reduces the entropic penalty upon binding to a target, potentially increasing potency. | researchgate.netnih.gov |

| Physicochemical Properties | Small, polar heterocycle. | Can improve properties like solubility, lipophilicity, and metabolic stability. | researchgate.net |

| Synthetic Accessibility | Advances in synthetic methods have made diverse azetidines more accessible. | Facilitates the creation of libraries of azetidine-containing compounds for screening. | rsc.orgnih.govchemrxiv.org |

Bioisosteric Replacement Strategies Utilizing Azetidine

Bioisosterism, the strategy of replacing a functional group within a molecule with another group that retains similar biological activity, is a cornerstone of medicinal chemistry. The azetidine ring has emerged as a valuable tool for bioisosteric replacement, offering a three-dimensional alternative to more common, often planar, functional groups. researchgate.netnih.gov Its unique stereoelectronic properties allow it to mimic the topology of other rings or functional groups while introducing beneficial changes to a molecule's physicochemical profile. nih.govnih.gov

Azetidine can serve as a bioisostere for larger rings like pyrrolidine or piperidine, offering a more conformationally constrained scaffold. nih.gov For example, replacing a piperidine ring with an azetidine in a GABA-uptake inhibitor scaffold was explored to create conformationally constrained analogs. nih.gov It can also act as a bioisostere for acyclic functionalities. For instance, the azetidine ring has been used as a replacement for ketones, which can lead to improved potency and aqueous solubility. researchgate.net In peptide chemistry, the 3-aminoazetidine subunit has been shown to be a good isostere of a trans amide C=O group in the solid state, capable of inducing turns and stabilizing conformations that would otherwise be difficult to access. ljmu.ac.uk This strategy of using azetidine as a bioisostere can help overcome challenges in drug development such as poor solubility, metabolic instability, or undesirable off-target effects.

Scaffold Hopping Approaches in Chemical Library Design

Scaffold hopping is a computational or synthetic strategy aimed at discovering structurally novel compounds that retain the biological activity of a known parent molecule. bhsai.orgnih.govuniroma1.it This approach is vital for generating new intellectual property and identifying compounds with improved pharmacokinetic profiles. The azetidine ring is an excellent component for scaffold hopping due to its distinct structural and physicochemical properties compared to more traditional aromatic and aliphatic rings. nih.gov

Incorporating azetidine-based scaffolds into chemical libraries introduces significant structural diversity and novelty. nih.gov Diversity-oriented synthesis (DOS) campaigns have utilized densely functionalized azetidine rings to create a wide variety of fused, bridged, and spirocyclic ring systems. nih.gov These efforts aim to populate new areas of chemical space with molecules possessing lead-like properties, particularly for challenging targets like those in the central nervous system. nih.gov By replacing a common scaffold in a known drug series with an azetidine-containing core, chemists can fundamentally alter the molecular backbone while preserving the key pharmacophoric elements required for biological activity. bhsai.orguniroma1.it This can lead to the discovery of new drug candidates with different side-effect profiles and improved "drug-like" properties. nih.gov

Computational and Theoretical Investigations of 3 3 Chlorophenyl Azetidine Systems

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Stability)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and stability of molecules like 3-(3-Chlorophenyl)azetidine. These calculations provide insights into the molecule's geometry, orbital energies, and charge distribution.

Detailed Research Findings:

DFT calculations are typically initiated by optimizing the geometry of the this compound molecule. A common approach involves using a functional such as B3LYP with a basis set like 6-311G**, which has been shown to provide a good balance between accuracy and computational cost for organic molecules. mdpi.commdpi.com The optimization process seeks the lowest energy conformation of the molecule, providing key structural parameters.

The electronic properties are further investigated by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and stability; a larger gap generally implies higher stability.

Natural Bond Orbital (NBO) analysis can also be performed to understand the charge distribution and intramolecular interactions. This analysis provides information on the delocalization of electron density between occupied and unoccupied orbitals, which can be crucial for understanding the molecule's stability. nih.gov

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311G**)

| Property | Calculated Value |

| Total Energy (Hartree) | -1025.78 |

| HOMO Energy (eV) | -6.45 |

| LUMO Energy (eV) | -0.89 |

| HOMO-LUMO Gap (eV) | 5.56 |

| Dipole Moment (Debye) | 2.78 |

Note: The data in this table is representative and intended for illustrative purposes based on typical DFT calculations for similar molecules.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are employed to explore the conformational landscape of this compound. The flexibility of the azetidine (B1206935) ring and the rotation of the chlorophenyl group give rise to various possible conformations, each with a different energy level.

Detailed Research Findings:

Conformational analysis can be performed using both quantum mechanical and molecular mechanics methods. A systematic search of the potential energy surface (PES) can identify the most stable conformers. uni-muenchen.dereadthedocs.io This is often achieved by performing a relaxed PES scan, where specific dihedral angles, such as the one defining the orientation of the chlorophenyl ring relative to the azetidine ring, are systematically varied, and the energy is minimized at each step. epfl.chjoaquinbarroso.com

The results of such an analysis typically reveal a few low-energy conformers. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which is important for understanding the molecule's behavior in a solution or biological environment. The puckering of the azetidine ring is another key conformational feature that is investigated.

Table 2: Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (C-C-C-N) (°) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 165.2 | 0.00 |

| 2 | -168.5 | 0.85 |

| 3 | 85.1 | 2.10 |

Note: The data in this table is representative and intended for illustrative purposes based on typical conformational analysis results.

In Silico Screening and Molecular Docking Studies for Binding Mode Predictions

In silico screening and molecular docking are powerful computational techniques used to predict the binding affinity and mode of interaction of a small molecule like this compound with a biological target, typically a protein. e3s-conferences.org These methods are instrumental in the early stages of drug discovery. greenpharma.com

Detailed Research Findings:

The process begins with the preparation of a 3D structure of the ligand (this compound) and the target protein. A virtual library of compounds can be screened against the target's binding site to identify potential binders. mdpi.com Molecular docking simulations then place the ligand into the binding site in various orientations and conformations, and a scoring function is used to estimate the binding affinity, often expressed as a binding energy. walisongo.ac.id

The predicted binding mode reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein. nih.gov These interactions are crucial for the stability of the ligand-protein complex. For this compound, the chlorophenyl group can participate in hydrophobic and halogen bonding interactions, while the azetidine nitrogen can act as a hydrogen bond acceptor.

Table 3: Representative Molecular Docking Results for this compound with a Kinase Target

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | LEU78, VAL86, ALA101, LYS123 |

| Key Interactions | Hydrophobic interactions with LEU78 and VAL86, Hydrogen bond with LYS123 |

Note: The data in this table is representative and intended for illustrative purposes based on typical molecular docking studies.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be located. researchgate.net

Detailed Research Findings:

DFT calculations are commonly used to elucidate reaction mechanisms. For a given reaction, the geometries of the transition states are optimized, and their energies are calculated. A key feature of a transition state is that it has exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. mdpi.com

The activation energy of the reaction can be determined from the energy difference between the reactants and the transition state. This information is vital for understanding the reaction kinetics. For instance, the mechanism of N-alkylation or N-acylation of the azetidine ring can be studied computationally to understand the feasibility and regioselectivity of such reactions.

Table 4: Calculated Activation Energies for a Hypothetical N-Alkylation Reaction of this compound

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Nucleophilic Attack | TS1 | 15.2 |

| Proton Transfer | TS2 | 8.7 |

Note: The data in this table is representative and intended for illustrative purposes based on theoretical reaction mechanism studies.

Prediction of Molecular Properties for Chemical Research

Computational methods are widely used to predict various molecular properties of this compound that are relevant for chemical research and drug development. These properties include physicochemical properties and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. mdpi.commdpi.com

Detailed Research Findings:

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity and physicochemical properties of a series of related compounds. greenpharma.com For a single molecule like this compound, various software tools can predict properties such as lipophilicity (logP), aqueous solubility (logS), and polar surface area (PSA).

ADMET prediction models can forecast the pharmacokinetic and toxicological properties of the compound. These predictions are crucial for assessing the "drug-likeness" of a molecule and identifying potential liabilities early in the drug discovery process. researchgate.netnih.govresearchgate.net

Table 5: Predicted Physicochemical and ADMET Properties of this compound

| Property | Predicted Value |

| Molecular Weight ( g/mol ) | 167.63 |

| LogP | 2.35 |

| Aqueous Solubility (logS) | -2.8 |

| Polar Surface Area (Ų) | 12.49 |

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Permeation | Yes |

| CYP2D6 Inhibition | Unlikely |

Note: The data in this table is representative and intended for illustrative purposes based on common property prediction software.

Utility of 3 3 Chlorophenyl Azetidine As a Building Block in Advanced Organic Synthesis

Applications in the Synthesis of Complex Heterocyclic Compounds

3-(3-Chlorophenyl)azetidine serves as a crucial starting material for the synthesis of more complex heterocyclic systems. The reactivity of the azetidine (B1206935) ring, driven by its inherent ring strain, allows for various ring-opening and ring-expansion reactions, providing access to diverse molecular architectures.

Recent research has demonstrated the synthesis of various 1,3-disubstituted azetidines through the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org Additionally, a one-pot synthesis of nitrogen-containing heterocycles, including azetidines, from alkyl dihalides and primary amines has been achieved under microwave irradiation. organic-chemistry.org The development of methods for the intramolecular amination of organoboronates has also provided a pathway to azetidines, pyrrolidines, and piperidines. organic-chemistry.org

The functionalization of the azetidine ring is a key strategy for building molecular complexity. For instance, Hiyama cross-coupling reactions of arylsilanes with 3-iodoazetidine (B8093280) have been employed to synthesize various 3-arylazetidines. organic-chemistry.org Furthermore, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of a copper catalyst offers a rapid route to bis-functionalized azetidines. organic-chemistry.org

The synthesis of densely functionalized azetidine ring systems has been described, which can be further diversified to access a wide variety of fused, bridged, and spirocyclic ring systems. nih.gov This approach highlights the potential of azetidine-based scaffolds for generating lead-like molecules for central nervous system targets. nih.gov The synthesis of novel heterocyclic amino acid derivatives containing azetidine and oxetane (B1205548) rings has also been achieved through aza-Michael addition reactions. nih.gov

| Starting Material | Reagents/Conditions | Product | Reference |

| Primary amines, 2-substituted-1,3-propanediols | in situ generated bis-triflates | 1,3-disubstituted azetidines | organic-chemistry.org |

| Alkyl dihalides, primary amines | Microwave irradiation, alkaline aqueous medium | Nitrogen-containing heterocycles | organic-chemistry.org |

| Organoboronates | Intramolecular amination | Azetidines, pyrrolidines, piperidines | organic-chemistry.org |

| 3-Iodoazetidine, arylsilanes | Hiyama cross-coupling | 3-Arylazetidines | organic-chemistry.org |

| 1-Azabicyclo[1.1.0]butane, organometal reagents | Cu(OTf)2 | Bis-functionalized azetidines | organic-chemistry.org |

| Densely functionalized azetidine | Diversification reactions | Fused, bridged, and spirocyclic systems | nih.gov |

| (N-Boc-azetidin-3-ylidene)acetate, NH-heterocycles | Aza-Michael addition | Functionalised 3-substituted 3-(acetoxymethyl)azetidines | nih.gov |

| 3,4-epoxy amines | La(OTf)3-catalyzed intramolecular regioselective aminolysis | Azetidines | frontiersin.org |

Role in Fragment-Based Drug Discovery (FBDD) Research

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. frontiersin.orgdrugdiscoverychemistry.com This approach involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. frontiersin.org These initial hits are then optimized and grown into more potent, drug-like molecules. frontiersin.org Azetidines, including this compound, are attractive scaffolds for FBDD due to their three-dimensional character and their ability to present substituents in well-defined spatial orientations.

The use of fragment-based approaches has proven successful in identifying inhibitors for various targets, including those that have been challenging for traditional high-throughput screening methods. drugdiscoverychemistry.com For example, FBDD has been used to discover allosteric inhibitors of PTP1B by leveraging crystallographic fragment screening and machine learning. drugdiscoverychemistry.com

The "rule-of-three" is a guideline used in FBDD to define the physicochemical properties of fragments, which generally have a molecular weight of less than 300 Daltons, no more than three hydrogen bond donors and acceptors, and a cLogP of no more than three. frontiersin.org The structural simplicity and favorable properties of azetidine-based fragments make them ideal starting points for optimization.

The development of potent STAT3 inhibitors has been achieved through the optimization of proline-based inhibitors into a series of (R)-azetidine-2-carboxamide analogues. nih.gov This work highlights the successful application of azetidine scaffolds in generating potent and selective inhibitors. nih.gov

Preparation of Diverse Azetidine-Containing Chemical Libraries for Research Screening

The synthesis of diverse chemical libraries is essential for identifying new bioactive molecules through high-throughput screening. The versatility of the azetidine scaffold makes it an excellent core for the construction of such libraries.

The synthesis and diversification of a densely functionalized azetidine ring system have been reported, providing access to a wide variety of fused, bridged, and spirocyclic ring systems. nih.gov This methodology allows for the generation of libraries of lead-like molecules with potential applications in targeting the central nervous system. nih.gov The solid-phase synthesis of a 1976-membered library of spirocyclic azetidines further demonstrates the utility of this scaffold in diversity-oriented synthesis. nih.gov

The development of a general and scalable method for producing enantioenriched C2-substituted azetidines using chiral tert-butanesulfinamides has expanded the toolkit for creating diverse azetidine libraries. acs.org This method provides access to a broad range of azetidines that were previously difficult to synthesize. acs.org

Azetidines as Chiral Auxiliaries and Ligands in Asymmetric Catalysis

Chiral azetidine derivatives have found significant applications in asymmetric catalysis, serving as both chiral auxiliaries and ligands for metal catalysts. researchgate.netbirmingham.ac.ukmagtech.com.cn The rigid four-membered ring of azetidine can effectively control the stereochemical outcome of chemical reactions.

Since the early 1990s, chiral azetidine-derived ligands and organocatalysts have been utilized to induce asymmetry in various reactions, including Friedel-Crafts alkylations, Henry reactions, and Michael-type reactions. researchgate.netbirmingham.ac.uk The development of new series of chiral cis-3-hydroxyazetidines has led to excellent catalytic activities and enantioselectivities in the asymmetric addition of diethylzinc (B1219324) to aromatic aldehydes. researchgate.net

The synthesis of optically active azetidine-2,4-dicarboxylic acid and related C2-symmetric azetidines has been achieved using (S)-1-phenylethylamine as a chiral auxiliary. rsc.org The resulting chiral azetidines have been used to asymmetrically alkylate their propionamide (B166681) derivatives. rsc.org

The use of azetidines as chiral templates is a growing area of research, with recent advances in their synthesis and reactivity paving the way for new applications in asymmetric synthesis. rsc.org The development of continuous flow processes for asymmetric catalysis has also been explored, offering potential advantages in terms of efficiency and catalyst recycling. umontreal.ca

| Reaction Type | Catalyst/Ligand System | Outcome | Reference |

| Friedel-Crafts alkylations, Henry reactions, Michael-type reactions | Chiral azetidine-derived ligands and organocatalysts | Asymmetric induction | researchgate.netbirmingham.ac.uk |

| Asymmetric addition of diethylzinc to aromatic aldehydes | Chiral cis-3-hydroxyazetidines | Excellent catalytic activities and enantioselectivities | researchgate.net |

| Asymmetric alkylation of propionamides | C2-symmetric azetidine chiral auxiliaries | Stereoselective product formation | rsc.org |

Future Research Directions and Emerging Avenues for 3 3 Chlorophenyl Azetidine Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of azetidine (B1206935) rings has historically been challenging. lifechemicals.com However, recent innovations are shifting the focus towards more efficient, atom-economical, and environmentally benign methods. A significant future direction for 3-(3-Chlorophenyl)azetidine synthesis lies in adopting these modern strategies to overcome the limitations of classical multi-step procedures.

One of the most promising approaches is the aza Paternò–Büchi reaction , a [2+2] photocycloaddition between an imine and an alkene. nih.govresearchgate.net Recent developments have demonstrated that this reaction can be mediated by visible light, offering a milder and more selective alternative to UV irradiation. nih.govacs.org Applying this method to the synthesis of this compound could provide a highly direct and efficient route from readily available precursors. researchgate.net This strategy is particularly appealing as it constructs the core heterocyclic ring in a single, atom-economical step. nih.gov

Further research into metal-catalyzed reactions, such as palladium-catalyzed intramolecular C–H amination, also presents a sustainable pathway to functionalized azetidines. rsc.org These methods avoid harsh reagents and often proceed with high selectivity, aligning with the principles of green chemistry. beilstein-journals.org Exploring these routes for this compound would not only streamline its synthesis but also open avenues for creating diverse analogues.

| Method | Traditional Routes | Novel Sustainable Routes |

| Key Reaction | Multi-step cyclization of linear precursors | Photocatalytic [2+2] cycloaddition (Aza Paternò–Büchi), Metal-catalyzed C-H amination |

| Starting Materials | Often require extensive pre-functionalization | Simple imines and alkenes |

| Efficiency | Lower overall yields, more waste | High atom economy, potentially fewer steps |

| Conditions | Often harsh (strong bases/acids, high temps) | Mild (visible light, room temperature) |

| Sustainability | Higher energy consumption, more waste streams | Greener, reduced environmental impact |

Exploration of Underexplored Functionalization Strategies

Beyond the synthesis of the core structure, the true potential of this compound lies in its subsequent functionalization. Future research will increasingly focus on innovative strategies to modify both the azetidine ring and the chlorophenyl moiety, enabling the creation of diverse molecular architectures.

A key emerging area is strain-release functionalization . rsc.orgacs.orgnih.gov This strategy harnesses the inherent ring strain of azetidine precursors, such as 1-azabicyclo[1.1.0]butanes (ABBs), to drive reactions. acs.org The controlled opening of these strained intermediates with various nucleophiles allows for the modular and stereoselective synthesis of complex, substituted azetidines. acs.orgnih.gov Applying this methodology could allow for precise modifications at various positions of the this compound scaffold.

Another powerful technique is direct C–H functionalization , which allows for the modification of C-H bonds without the need for pre-installed functional groups. nih.govdigitellinc.com Research has shown that the azetidine ring can act as a directing group for the regioselective ortho-C-H functionalization of attached aryl compounds. nih.gov This opens up the possibility of selectively adding substituents to the 3-chlorophenyl ring of the parent molecule, providing a rapid route to a library of analogues with tailored electronic and steric properties.

| Strategy | Description | Potential Application for this compound |

| Strain-Release Functionalization | Utilizes the high ring strain of precursors like ABBs to drive reactions with nucleophiles. rsc.orgacs.org | Modular synthesis of highly substituted and stereochemically complex derivatives. acs.org |

| C-H Functionalization | Direct conversion of C-H bonds into new functional groups, often using transition metal catalysis. nih.gov | Selective modification of the chlorophenyl ring or the azetidine backbone to build molecular complexity. nih.gov |

| Azetidinylation Reagents | Use of activated azetidine species to attach the ring to various nucleophiles. acs.org | Introduction of the this compound motif into larger molecules or scaffolds. |

| Sulfonyl Fluoride (B91410) Chemistry | Azetidine sulfonyl fluorides serve as precursors for synthesizing 3-aryl-3-substituted azetidines. nih.gov | A divergent route to introduce a variety of functional groups at the C3 position. |

Integration with Flow Chemistry and Automated Synthesis for Scalable Production in Research

To accelerate the exploration of this compound's potential, particularly in generating compound libraries for screening, the integration of modern automation technologies is essential. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing, including enhanced safety, reproducibility, and scalability. springerprofessional.de

Flow chemistry , where reactions are performed in continuous-flowing streams within a network of tubing, provides precise control over reaction parameters such as temperature, pressure, and mixing. springerprofessional.de This level of control is particularly beneficial for reactions involving highly reactive or unstable intermediates, which are common in heterocyclic synthesis. The development of flow-based protocols for synthesizing and functionalizing this compound would enable safer, more efficient, and scalable production for research purposes.

Furthermore, automated synthesis platforms can perform entire synthetic sequences, including reaction, workup, and purification, with minimal human intervention. merckmillipore.comyoutube.com These systems can be programmed to execute a wide variety of reactions, making them ideal for creating libraries of this compound derivatives. researchgate.netresearchgate.net By combining diverse starting materials and reaction cartridges, researchers can rapidly generate numerous analogues for structure-activity relationship (SAR) studies. youtube.com

| Feature | Batch Processing | Flow Chemistry & Automated Synthesis |

| Scalability | Difficult to scale, requires re-optimization | Easily scalable by extending run time |

| Safety | Larger volumes of hazardous materials | Small reaction volumes, better heat dissipation, containment of hazardous intermediates |

| Control | Limited control over mixing and temperature gradients | Precise control over reaction parameters |

| Reproducibility | Can vary between batches | High reproducibility and consistency |

| Efficiency for Libraries | Slow, labor-intensive, sequential | Rapid, parallel, or sequential synthesis of multiple compounds |

Advanced Spectroscopic and Structural Characterization Techniques for Research Materials

A comprehensive understanding of the three-dimensional structure and conformational dynamics of this compound and its derivatives is critical for rational drug design and materials development. While standard techniques like ¹H and ¹³C NMR are routine for confirming chemical structures, advanced methods are needed to provide deeper insights. nih.govchemicalbook.com

X-ray crystallography is an indispensable tool for unambiguously determining the solid-state structure of molecules. nih.gov Obtaining crystal structures of this compound derivatives can reveal precise bond lengths, bond angles, and the spatial orientation of substituents. This information is invaluable for validating computational models and understanding how the molecule interacts with biological targets.

Advanced Nuclear Magnetic Resonance (NMR) techniques , such as Nuclear Overhauser Effect (NOE) experiments, can elucidate through-space interactions and provide information about the preferred conformation of the molecule in solution. ipb.pt Furthermore, ¹⁵N NMR spectroscopy can offer insights into the electronic environment of the azetidine nitrogen atom, which is often a key site for intermolecular interactions. ipb.pt Combining these experimental data with high-level computational modeling will be crucial for building accurate structure-activity relationship models for this class of compounds.

Expanding the Scope of Azetidine Scaffolds in Chemical Biology and Drug Discovery Research

The azetidine ring is increasingly recognized as a "privileged scaffold" in medicinal chemistry. lifechemicals.com Its rigid, three-dimensional nature can improve key pharmacokinetic properties such as metabolic stability and solubility while providing well-defined vectors for substituent placement. acs.orgresearchgate.net The this compound motif, in particular, holds significant promise for applications in drug discovery.

A major future direction is its use in Diversity-Oriented Synthesis (DOS) to create large and structurally diverse compound libraries. nih.govresearchgate.net These libraries can be screened against a wide range of biological targets to identify new lead compounds. Given the prevalence of aryl-heterocycle motifs in central nervous system (CNS) active agents, libraries based on this compound are particularly promising for discovering novel therapeutics for neurological disorders. oregonstate.edunih.govbroadinstitute.org

Moreover, the azetidine ring is an effective bioisostere for other common chemical groups. researchgate.nettcichemicals.com It can replace larger, more flexible, or more lipophilic rings like piperidine (B6355638) or even phenyl groups, often leading to improved drug-like properties. digitellinc.comrsc.org Future research will likely explore the systematic replacement of existing moieties in known bioactive compounds with the this compound scaffold to generate novel intellectual property and develop drugs with enhanced efficacy and safety profiles. nih.gov The compound has already been explored as a scaffold for triple reuptake inhibitors and as a component in analogues of antitumor agents, indicating its broad therapeutic potential. mdpi.comnih.gov

Q & A

Q. What are the recommended synthetic routes for preparing 3-(3-chlorophenyl)azetidine, and what analytical techniques are critical for confirming its purity and structure?

- Methodological Answer : A multi-step synthesis is typically employed, starting with functionalization of azetidine via nucleophilic substitution or cross-coupling reactions. For example, highlights a glycine derivative synthesized from 5-(3-chlorophenyl) precursors using carbodiimide-mediated coupling, suggesting analogous strategies for azetidine derivatives. Key steps include protecting group strategies (e.g., HCl salt formation for stability) and purification via column chromatography. Post-synthesis, use HPLC (≥95% purity threshold), 1H/13C NMR (to confirm substituent positions and azetidine ring integrity), and mass spectrometry (for molecular weight validation). X-ray crystallography (as in ) resolves stereochemical ambiguities in solid-state structures.

Q. How should researchers handle safety and waste management for this compound derivatives during laboratory experiments?

- Methodological Answer : Safety protocols align with chlorinated aromatic compounds:

- Personal Protection : Use nitrile gloves, lab coats, and fume hoods to minimize inhalation/contact ().

- Waste Disposal : Segregate halogenated waste in labeled containers; avoid aqueous discharge ().

- Emergency Response : For spills, absorb with inert materials (e.g., diatomaceous earth) and dispose via licensed hazardous waste contractors (). Always consult SDS for compound-specific hazards (e.g., 3-chlorophenol derivatives in require medical monitoring post-exposure).

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) when characterizing this compound derivatives?

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Computational tools like density functional theory (DFT) predict reaction pathways by analyzing transition states and charge distribution. For instance:

- Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites.

- Simulate SN2 mechanisms at the azetidine nitrogen using software (e.g., Gaussian, ORCA).

- Compare activation energies for substituent effects (e.g., 3-chlorophenyl’s electron-withdrawing nature may slow ring-opening reactions). and support these approaches for designing bioactive analogs.

Q. What experimental design considerations are critical when using this compound as a precursor in multi-step synthesis of bioactive compounds?

- Methodological Answer :

- Stability : Monitor azetidine ring stability under acidic/basic conditions (e.g., during deprotection steps). Use inert atmospheres (N2/Ar) to prevent oxidation.

- Functionalization : Prioritize reactions at the azetidine nitrogen (e.g., alkylation) or aryl chloride (e.g., Suzuki coupling) based on target pharmacophores ().

- Biological Assays : Design orthogonal protection for azetidine if introducing polar groups (e.g., -OH, -COOH) to maintain solubility in enzymatic assays ().

Data Contradiction Analysis

Q. How can researchers address discrepancies in reported biological activity of this compound derivatives across studies?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, IC50 protocols) from sources like (biological studies) and (structure-activity data).

- Dose-Response Validation : Re-test compounds under standardized conditions (e.g., ATP-based viability assays).

- Probe Purity : Verify compound integrity via LC-MS to rule out degradation artifacts.

Structural and Conformational Analysis

Q. How does the 3-chlorophenyl substituent influence azetidine’s conformational stability in solution versus solid state?

- Methodological Answer : The bulky 3-chlorophenyl group imposes steric constraints:

- Solid State : X-ray data () show restricted rotation, favoring planar conformations.

- Solution : Use NOESY NMR to detect through-space interactions between the aryl Cl and azetidine protons, indicating preferred rotamers.

- Solvent Effects : Test polarity-dependent conformational changes (e.g., DMSO vs. chloroform).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.